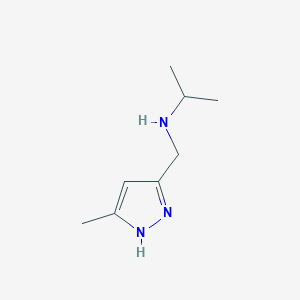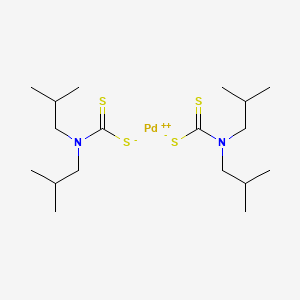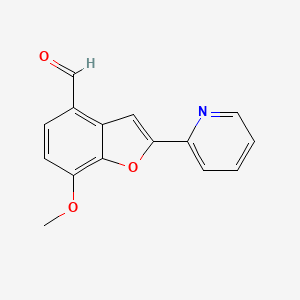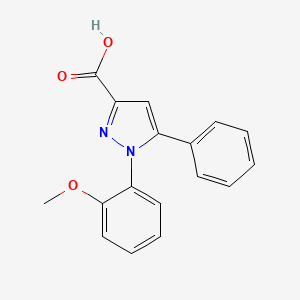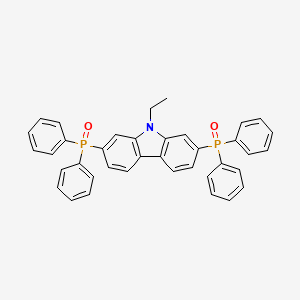
6-Acetyl-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetyl-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with an acetyl group at the 6-position, a hydroxyphenyl group at the 2-position, and a carboxylic acid group at the 4-position. These substitutions confer unique chemical properties and potential biological activities to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired quinoline derivative. The reaction typically proceeds through the formation of an intermediate, which undergoes cyclization to form the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques can enhance the efficiency and yield of the process. Additionally, the choice of solvents, catalysts, and reaction conditions can be tailored to meet industrial requirements for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
6-Acetyl-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups (acetyl and carboxylic acid) can be reduced to their corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
6-Acetyl-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are of interest for understanding its mechanism of action.
Industrial Chemistry:
Mecanismo De Acción
The mechanism of action of 6-acetyl-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit histone deacetylases (HDACs), leading to the accumulation of acetylated histones and altered gene expression . This can result in the induction of cell cycle arrest and apoptosis in cancer cells. The compound’s ability to form strong hydrophobic interactions with residues in the active site of enzymes contributes to its inhibitory activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Similar structure but lacks the acetyl and hydroxyphenyl groups.
6-Methyl-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid: Similar structure but has a methyl group instead of an acetyl group.
Uniqueness
6-Acetyl-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid is unique due to the presence of both the acetyl and hydroxyphenyl groups, which confer distinct chemical properties and biological activities. These substitutions enhance its potential as a therapeutic agent by providing multiple sites for interaction with biological targets.
Propiedades
Número CAS |
89684-57-1 |
|---|---|
Fórmula molecular |
C18H13NO4 |
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
6-acetyl-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H13NO4/c1-10(20)11-6-7-15-13(8-11)14(18(22)23)9-16(19-15)12-4-2-3-5-17(12)21/h2-9,21H,1H3,(H,22,23) |
Clave InChI |
QZASFAZOZIXQEM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


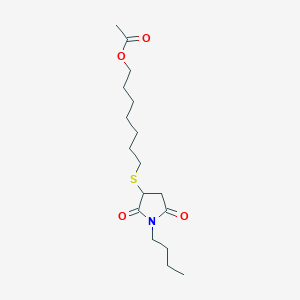

![2-{[(5-Methoxyfuran-2-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B12886381.png)
![N-(2-(4-(Benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide](/img/structure/B12886397.png)

![N-[amino(phenyl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide](/img/structure/B12886403.png)
